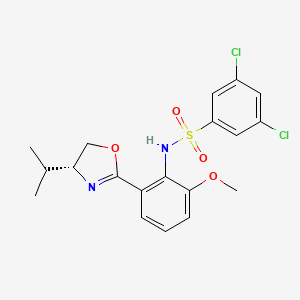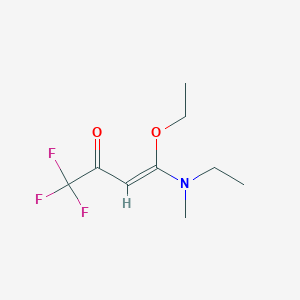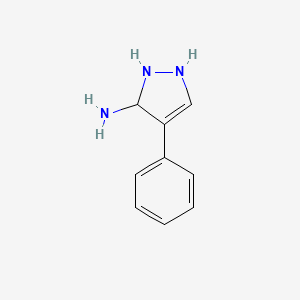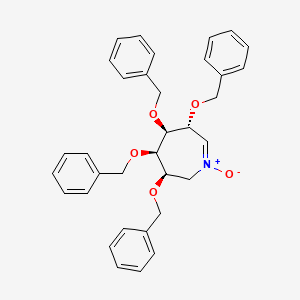![molecular formula C17H16N2O4 B12855173 (4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)
(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with hydroxy and nitro groups, as well as a pyrrolidinyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative, which undergoes nitration to introduce the nitro group. This is followed by a hydroxylation step to add the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino-substituted biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and hydroxy groups can facilitate interactions with biological macromolecules, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a different substitution pattern on the biphenyl core.
Pyrrolidin-2-ones: Compounds with a pyrrolidinone moiety, known for their diverse biological activities.
Uniqueness
(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a biphenyl core with hydroxy, nitro, and pyrrolidinyl methanone groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H16N2O4 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
[2-(4-hydroxy-3-nitrophenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H16N2O4/c20-16-6-5-11(9-15(16)19(22)23)13-3-1-2-4-14(13)17(21)12-7-8-18-10-12/h1-6,9,12,18,20H,7-8,10H2 |
Clé InChI |
IMJAVBZGSBTNGV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)

![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)

